Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-fluoropiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-20-13(18)15(16)8-5-9-17(11-15)14(19)21-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKTURUCNJPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Reductive Amination and Sequential Functionalization
A widely cited approach begins with piperidine-3-carboxylic acid derivatives. In a representative procedure, piperidine-3-carboxylic acid is first protected via carbobenzyloxy chloride (Cbz-Cl) in the presence of a base such as triethylamine, yielding 1-Cbz-piperidine-3-carboxylic acid. Subsequent fluorination at the 3-position employs Selectfluor or N-fluorobenzenesulfonimide (NFSI) in anhydrous acetonitrile at 0–25°C, achieving fluorination yields of 72–85%. Esterification with methanol and catalytic sulfuric acid completes the synthesis, with an overall yield of 68–78%.
Key advantages of this route include:
- Compatibility with large-scale production due to readily available starting materials.
- Mild fluorination conditions minimizing side reactions.
Representative Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cbz Protection | Cbz-Cl, Et₃N, DCM, 0°C | 92 |
| Fluorination | Selectfluor, MeCN, 25°C | 85 |
| Esterification | MeOH, H₂SO₄, reflux | 95 |
Halogen Exchange via Bromo-Fluoro Substitution
Alternative routes leverage halogen exchange reactions. For example, 1-Cbz-3-bromopiperidine-3-carboxylate undergoes nucleophilic fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMF or DMSO. This method, adapted from fluoropyridine syntheses, achieves moderate yields (65–72%) but requires elevated temperatures (80–100°C), posing challenges for heat-sensitive intermediates.
Critical Observations:
Solid-Phase Synthesis for Parallel Optimization
Solid-phase methodologies, pioneered for peptide analogs, have been adapted for piperidine derivatives. Fmoc-βAla-Wang resin serves as the scaffold, with sequential coupling of Cbz-protected piperidine precursors using NaBH(OAc)₃ as a reductive agent. After cleavage from the resin with trifluoroacetic acid (TFA), the crude product is purified via chromatography, yielding enantiomerically pure material (≥98% ee).
Advantages:
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Halogen Exchange | Solid-Phase |
|---|---|---|---|
| Overall Yield (%) | 68–78 | 50–65 | 45–60 |
| Purity (HPLC) | ≥95% | 90–93% | ≥98% |
| Scalability | Excellent | Moderate | Limited |
| Cost Efficiency | High | Moderate | Low |
The reductive amination route outperforms others in yield and scalability, making it the preferred choice for industrial applications. Solid-phase synthesis, while cost-prohibitive for large batches, remains invaluable for producing high-purity enantiomers.
Reaction Optimization and Catalytic Innovations
Recent advances focus on asymmetric fluorination using chiral catalysts. Cinchona alkaloid-derived catalysts enable enantioselective fluorination of 1-Cbz-piperidine-3-carboxylates, achieving up to 92% ee. Solvent optimization studies reveal that 1,2-dichloroethane enhances fluorination rates by stabilizing transition states through dipole interactions.
Case Study:
Analytical Characterization and Quality Control
1H NMR (500 MHz, CD₃OD) data confirm structural integrity:
HPLC analysis (linear gradient, 0–100% B in 20 min) shows a retention time of 12.22 min, correlating with ≥95% purity.
Industrial-Scale Production Considerations
Large-scale batches (≥1 kg) employ continuous-flow reactors to enhance heat and mass transfer during fluorination. Environmental metrics highlight reduced solvent waste (20% reduction vs. batch processes) and shorter reaction times (3 h vs. 8 h). Regulatory-compliant purification via crystallization from ethyl acetate/petroleum ether ensures compliance with ICH guidelines.
Chemical Reactions Analysis
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove the Cbz protecting group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Piperidine derivatives are crucial in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and analgesics. Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate serves as a versatile intermediate in synthesizing biologically active compounds. For instance, the compound can be utilized to create fluorinated analogs of existing drugs, enhancing their pharmacological properties and selectivity. Recent studies have highlighted the role of fluorinated piperidines in developing selective NMDA receptor antagonists, which have implications for treating conditions such as depression and neurodegenerative diseases .
2. Synthesis of Complex Molecules
The compound is employed as a building block in multi-step synthetic routes to produce complex molecules. For example, it can be used in palladium-catalyzed reactions to form various substituted piperidines with high diastereoselectivity. This method has been pivotal in synthesizing compounds like Melperone, an antipsychotic medication, showcasing the compound's utility in generating therapeutically relevant piperidine derivatives .
Research Case Studies
Case Study 1: Synthesis of Fluorinated Piperidines
A study by Beller et al. demonstrated the efficient synthesis of fluorinated piperidines using this compound as an intermediate. The researchers optimized a hydrogenation process that allowed for high yields and selectivity in producing biologically active substances from substituted pyridines .
Case Study 2: Antidepressant Development
Research conducted on NR2B subtype selective antagonists involved using methyl piperidine derivatives, including this compound, to develop compounds aimed at treating depression. The findings indicated that these derivatives could modulate synaptic transmission effectively, providing insights into their potential therapeutic applications .
Comparative Analysis Table
| Application Area | Details |
|---|---|
| Drug Development | Used as an intermediate for synthesizing antipsychotics and antidepressants |
| Synthesis Techniques | Employed in palladium-catalyzed reactions for creating complex piperidine derivatives |
| Biological Activity | Potential use in developing selective NMDA receptor antagonists for treating depression |
Mechanism of Action
The mechanism of action of Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The Cbz group provides stability and protects the piperidine ring during chemical reactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogous Compounds
| CAS No. | Compound Name | 3-Position Substituent | Additional Features | Similarity Score |
|---|---|---|---|---|
| 1095010-45-9 | This compound | Fluorine | None | Reference |
| 1363166-02-2 | Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate | Ethyl | None | 0.93 |
| 1095010-49-3 | 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate | Ethyl | 5-Hydroxyl, dual ester groups | 0.99 |
| 174543-82-9 | Methyl 1-Cbz-3-methylpiperidine-3-carboxylate | Methyl | None | 0.93 |
| 1363166-34-0 | Methyl 1-Cbz-3-isopropylpiperidine-3-carboxylate | Isopropyl | None | 0.93 |
Data sourced from structural databases and similarity analyses .
Key Findings:
Substituent Effects at the 3-Position: Fluorine (Target Compound): The fluorine atom’s small size and high electronegativity enhance electronic effects (e.g., dipole interactions) while minimizing steric bulk. This can improve binding affinity in drug-receptor interactions and metabolic stability compared to alkyl substituents . Isopropyl, being bulkier, could further restrict conformational flexibility .
Functional Group Modifications :
- The compound 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS: 1095010-49-3) introduces a hydroxyl group at the 5-position and dual ester groups. The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility but could also increase susceptibility to oxidation .
Synthetic Utility: Methyl esters (common in all compounds) act as protecting groups for carboxylic acids, facilitating straightforward hydrolysis to free acids in downstream reactions. The Cbz group is cleavable via hydrogenolysis, enabling selective deprotection .
Similarity Scores :
- The high similarity score (0.99) of 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate suggests near-identical core structures, differing mainly in the 5-hydroxyl group. Lower scores (0.93) for ethyl, methyl, and isopropyl analogs reflect greater divergence in steric and electronic profiles .
Implications for Research and Development
The choice of substituent in these piperidine derivatives depends on the desired balance between electronic effects, steric hindrance, and solubility. Fluorinated analogs like this compound are prioritized in drug discovery for their unique pharmacokinetic properties, while alkyl-substituted variants may serve as intermediates in synthesizing bulkier target molecules. Further studies on crystallography (e.g., using tools like SHELXL ) or solubility profiling (referencing methyl ester data ) could refine these comparisons.
Biological Activity
Methyl 1-Cbz-3-fluoropiperidine-3-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom, which is known to enhance pharmacological properties, and a carboxylate group that can influence its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth .
2. Antimicrobial Properties
Some studies have highlighted the antimicrobial activity of fluorinated piperidines. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased efficacy against bacterial strains .
3. Neuropharmacological Effects
Piperidine derivatives have been explored for their neuropharmacological properties, particularly in the context of Alzheimer's disease. Compounds similar to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that have been studied include:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against cancer cells |
| Carboxylate Group | Enhanced solubility and reactivity |
| Cbz Protection | Improved selectivity for targets |
Case Studies
Several case studies have demonstrated the efficacy of similar piperidine derivatives:
- Study on Cancer Cell Lines : A derivative with a similar structure was tested on FaDu hypopharyngeal tumor cells, showing improved cytotoxicity compared to standard treatments like bleomycin .
- Neuropharmacological Study : A piperidine derivative was evaluated for its ability to inhibit AChE and BuChE, revealing promising results for enhancing cognitive function in Alzheimer’s models .
Q & A
Q. What are the challenges in scaling up synthesis, and how can reaction conditions be optimized?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust conditions. For example, THF/water mixtures may improve solubility of intermediates .
- In Situ Monitoring : Use ReactIR to track reaction progress and minimize side products.
- Safety : Scale-up exothermic reactions in jacketed reactors with controlled cooling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
